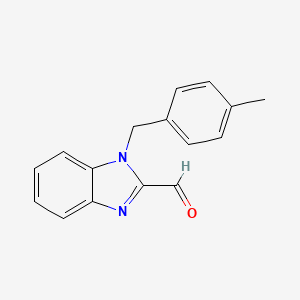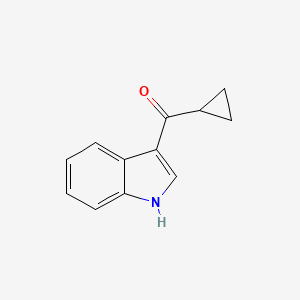
Benzofuran-3-carboxamid
Übersicht
Beschreibung
Benzofuran-3-carboxamide is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group at the third position Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
Benzofuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
Target of Action
Benzofuran-3-carboxamide primarily targets specific enzymes and receptors involved in various biological processes. These targets often include kinases, which play crucial roles in cell signaling pathways, and receptors involved in inflammatory responses . By interacting with these targets, Benzofuran-3-carboxamide can modulate cellular activities and influence disease outcomes.
Mode of Action
The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target’s function, leading to changes in downstream signaling pathways. For example, if Benzofuran-3-carboxamide inhibits a kinase, it can prevent the phosphorylation of downstream proteins, thereby altering cellular responses such as proliferation or apoptosis .
Biochemical Pathways
Benzofuran-3-carboxamide affects several biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis. By modulating these pathways, the compound can reduce inflammation, inhibit cancer cell growth, and induce programmed cell death in malignant cells . These effects are mediated through the inhibition of key signaling molecules and transcription factors.
Pharmacokinetics
The pharmacokinetics of Benzofuran-3-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability and therapeutic efficacy. Factors such as metabolic rate and renal function can significantly impact the compound’s pharmacokinetics.
Result of Action
At the molecular level, Benzofuran-3-carboxamide’s action results in the inhibition of target enzymes and receptors, leading to reduced activity of specific signaling pathways. This can result in decreased cell proliferation, increased apoptosis, and reduced inflammation. At the cellular level, these effects translate to the suppression of tumor growth, alleviation of inflammatory conditions, and potential therapeutic benefits in various diseases .
Biochemische Analyse
Biochemical Properties
Benzofuran-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran-3-carboxamide has been shown to inhibit glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids . This inhibition can lead to alterations in cellular lipid composition and has potential therapeutic implications for lysosomal storage diseases and neurodegenerative disorders. Additionally, benzofuran-3-carboxamide interacts with various proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.
Molecular Mechanism
The molecular mechanism of action of benzofuran-3-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, benzofuran-3-carboxamide inhibits the activity of glucosylceramide synthase by binding to its active site, preventing the enzyme from catalyzing the synthesis of glycosphingolipids . Additionally, benzofuran-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Metabolic Pathways
Benzofuran-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, benzofuran-3-carboxamide has been shown to inhibit glucosylceramide synthase, leading to changes in the synthesis and degradation of glycosphingolipids . These alterations can have significant effects on cellular metabolism and overall cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of benzofuran-3-carboxamide may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Transition-metal catalysis, such as palladium-catalyzed cyclization, is often employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
- Oxidation of benzofuran-3-carboxamide yields benzofuran-3-carboxylic acid.
- Reduction leads to the formation of benzofuran-3-amine.
- Substitution reactions produce various substituted benzofuran derivatives .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, lacking the carboxamide group.
Benzothiophene: A sulfur analog of benzofuran.
Coumarin: A structurally related compound with a lactone ring instead of a carboxamide group.
Uniqueness: Benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
IUPAC Name |
1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQVEXOTZPWBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344231 | |
| Record name | 1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959304-51-9 | |
| Record name | 1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)



![3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1268743.png)



![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)




